molecular formula C26H30N6O2 B2526121 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine CAS No. 1185023-06-6

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine

Cat. No.: B2526121
CAS No.: 1185023-06-6
M. Wt: 458.566
InChI Key: JLTBLXRRUCZCCE-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperazine moiety, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to decreased cell proliferation.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, which can be particularly beneficial in the treatment of diseases characterized by abnormal cell growth, such as leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazine ring with a piperazine derivative, often under basic conditions.

    Attachment of the piperidine ring: The final step involves the coupling of the piperazine-pyrazine intermediate with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research.

Properties

IUPAC Name

[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-20-9-14-31(15-10-20)24-25(29-13-12-28-24)34-22-7-5-21(6-8-22)26(33)32-18-16-30(17-19-32)23-4-2-3-11-27-23/h2-8,11-13,20H,9-10,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBLXRRUCZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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